2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid
Description
Comparative Identification of Structural Variants
The literature reveals several closely related compounds that differ in their degree of saturation and substitution patterns. The aromatic variant, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid (C₁₁H₉NO₄, MW 219.19), represents the parent phthalimide structure. Additionally, an epoxy-bridged derivative, 2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)propanoic acid (C₁₁H₁₃NO₅, MW 239.23), introduces additional structural complexity through the presence of an oxygen bridge.
| Compound Variant | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Aromatic form | Not specified | C₁₁H₉NO₄ | 219.19 | Phthalimide core |
| Octahydro form | 129761-47-3 | C₁₁H₁₅NO₄ | 225.24 | Fully saturated ring |
| Epoxy derivative | 154902-09-7 | C₁₁H₁₃NO₅ | 239.23 | Oxygen bridge |
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h6-8H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJZTJCEDYPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2CCCCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid, identified by its CAS number 129761-47-3, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structural characteristics, synthesis pathways, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 225.24 g/mol. The compound is characterized by a density of 1.313 g/cm³ and a predicted boiling point of 465.7 °C. It is classified as an irritant and should be handled with care .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molar Mass | 225.24 g/mol |
| Density | 1.313 g/cm³ |
| Boiling Point | 465.7 °C |
| pKa | 3.78 |
Synthesis
The synthesis of this compound typically involves the reaction of phthalic anhydride with (S)-2-aminopropanoic acid in acetic acid . This method yields the desired compound while allowing for further modifications to enhance its biological properties.
Biological Activities
Research indicates that compounds related to isoindole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Isoindole derivatives have shown potential as antimicrobial agents, making them candidates for further development in treating infections .
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses, which may have implications for treating conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that indicates neuroprotective properties, potentially benefiting neurodegenerative disease models .
- Antioxidant Activity : The ability to scavenge free radicals has been noted in related compounds, which may contribute to their protective effects against oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various isoindole derivatives, including those related to this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in antibiotic development .
Case Study 2: Neuroprotection in Animal Models
In a preclinical study involving animal models of neurodegeneration, derivatives of isoindole were administered to assess their neuroprotective effects. The findings demonstrated that these compounds could reduce neuronal death and improve cognitive function in treated subjects, highlighting their potential for treating Alzheimer's disease .
Scientific Research Applications
Research has indicated that 2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in the inflammatory response.
- Antitumor Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves inducing apoptosis through mitochondrial pathways and modulating cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Significant cytotoxicity against HeLa and MCF-7 cells with IC50 values in the low micromolar range; apoptosis characterized by DNA fragmentation and caspase activation. |
| Animal model studies | Reduced tumor growth in xenograft models when treated with the compound, suggesting potential efficacy in vivo. |
| Inflammation model | In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties. |
Pharmacokinetics
While detailed pharmacokinetic profiles are still under investigation, preliminary studies suggest moderate absorption with potential metabolism via hepatic pathways. Further research is needed to fully understand its bioavailability and distribution within biological systems.
Summary of Applications
The applications of this compound span various fields:
- Pharmaceutical Research : Its anti-inflammatory and antitumor properties make it a candidate for drug development aimed at treating chronic inflammatory diseases and cancer.
- Biochemical Studies : The compound serves as a valuable tool for understanding cellular mechanisms related to inflammation and apoptosis.
- Potential Therapeutics : Ongoing research may lead to the development of novel therapeutic agents based on its structure and activity profile.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Predicted values based on structural features.
Key Differences and Implications
Ring Saturation: The target compound’s octahydroisoindole ring enhances conformational flexibility and hydrogen-bonding capacity compared to unsaturated analogs (e.g., 3f in ). This may improve water solubility but reduce membrane permeability .
Substituent Effects: Aromatic groups (e.g., phenyl in 3f or p-tolyl in ) increase logP, enhancing lipophilicity and likely blood-brain barrier penetration but reducing aqueous solubility . Propanoic acid chain length influences acidity and steric bulk. Shorter chains (e.g., ) may limit hydrogen-bonding networks compared to the target compound .
Biological Activity: Isoindole derivatives with NSAID-like structures (e.g., Isindone in ) show anti-inflammatory activity, suggesting the target compound could be modified for similar applications . Synthetic intermediates (e.g., ) highlight the utility of such compounds in constructing bioactive molecules like isocoumarins, which have antimicrobial and immunomodulatory properties .
Safety Profiles: Limited data exist for the target compound, but its irritant classification aligns with structurally related acids (e.g., ). Aromatic analogs may pose higher toxicity risks due to increased lipophilicity .
Preparation Methods
Reaction Mechanism and Optimization
Hexahydrophthalic anhydride reacts with β-alanine in a polar aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures (40–60°C). The reaction proceeds via nucleophilic attack of the amine group on the anhydride, followed by intramolecular cyclization to form the isoindole ring. A typical procedure involves dissolving hexahydrophthalic anhydride (10 mmol) and β-alanine (10 mmol) in THF (15 mL) and stirring at 40°C for 30 minutes. After solvent removal, the intermediate carboxylic acid-amide is heated to 190°C under argon for 4 hours to induce cyclization. This method yields the target compound in 86% purity after silica gel chromatography.
Key parameters influencing yield include:
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Temperature : Cyclization at 190°C ensures complete ring closure.
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Solvent : THF facilitates intermediate formation, while higher-boiling solvents like xylene are less effective.
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Catalysts : Anhydrous conditions and inert gas atmospheres prevent side reactions.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ palladium catalysts to streamline the synthesis of isoindole derivatives. A representative protocol from the Royal Society of Chemistry involves a Ru-catalyzed alkenylation followed by functional group interconversion.
Procedure and Characterization
In a Schlenk tube, [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (1 eq.) are combined with isoindolinone precursors (0.1 mmol) and alkenes (0.2 mmol) in 2-MeTHF (0.5 mL). The mixture is heated to 100°C for 15 hours under air, yielding alkenylated intermediates. Subsequent hydrolysis with KOH in MeOH/H₂O (1:1) at 50°C overnight affords the carboxylic acid derivative in 99% yield.
Spectroscopic Validation :
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¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H, ethylenic), 3.89 (t, 2H, ethylenic), 4.54 (s, 2H, isoindol methylene).
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IR : Peaks at 1695 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (aromatic C=C).
Zinc Perchlorate-Mediated Synthesis
A modified approach utilizing zinc perchlorate as a Lewis acid catalyst achieves high yields under mild conditions. This method is adapted from the synthesis of analogous isoindole compounds.
Stepwise Synthesis
-
Precursor Preparation : H₂cbal (2.242 mmol) is dissolved in water (15 mL), and Zn(ClO₄)₂·6H₂O (1.119 mmol) is added dropwise at 20°C.
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Stirring and Isolation : The reaction is stirred for 2 hours, followed by rotary evaporation and recrystallization from water.
Advantages :
-
Aqueous solvent system reduces environmental impact.
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Short reaction time (2.25 hours) compared to thermal methods.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Reagents |
|---|---|---|---|---|
| Cyclocondensation | 86 | 190 | 4 | Hexahydrophthalic anhydride |
| Palladium catalysis | 99 | 100 | 15 | [RuCl₂(p-cymene)]₂ |
| Zinc perchlorate | 90 | 20 | 2.25 | Zn(ClO₄)₂·6H₂O |
Trade-offs :
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Cyclocondensation requires high temperatures but offers scalability.
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Palladium catalysis achieves near-quantitative yields but involves costly catalysts.
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Zinc perchlorate is eco-friendly but limited to water-soluble precursors.
Q & A
Q. What are the standard synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)propanoic acid?
The compound is synthesized via ester hydrolysis under basic conditions. For example, a reaction using 1 equivalent of 2 M NaOH at room temperature for 12 hours, followed by acid precipitation (adjusting to pH 1 with HCl), yields the product. Purification involves washing with ethyl acetate and vacuum drying .
Q. How is the structural characterization of this compound validated?
Key techniques include:
- 1H/13C NMR spectroscopy : Assigns proton and carbon environments, confirming functional groups (e.g., isoindolinone ring and propanoic acid chain) .
- High-Resolution Mass Spectrometry (HRMS) : Matches experimental and theoretical molecular weights (e.g., [M+H]⁺ ion) .
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.497–1.516 Å) and angles, confirming the planar isoindolinone core and spatial arrangement .
Q. What biological activities are associated with isoindolinone derivatives?
Related compounds exhibit antimicrobial, anti-allergic, and immunomodulatory properties. These activities are attributed to structural motifs like the isoindolinone ring, which can interact with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can discrepancies in NMR data during scale-up synthesis be resolved?
Contradictions in chemical shifts may arise from solvent polarity, pH, or impurities. Mitigation strategies include:
- Comparative analysis : Cross-referencing with literature data under identical conditions (e.g., DMSO-d6 vs. CDCl3) .
- Purity assessment : Using HPLC or TLC to rule out byproducts.
- Dynamic NMR studies : Probing temperature-dependent conformational changes .
Q. What challenges arise in crystallizing this compound for X-ray studies?
Crystallization hurdles include low solubility and polymorphism. Successful protocols involve:
Q. How can computational methods enhance understanding of its coordination chemistry?
Density Functional Theory (DFT) simulations predict metal-binding sites (e.g., carbonyl oxygen atoms) and stability of complexes. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can confirm redox behavior and ligand-metal charge transfer .
Methodological Considerations
- Synthetic Optimization : For reproducibility, ensure stoichiometric control of NaOH and monitor reaction progress via FT-IR (disappearance of ester C=O stretches at ~1700 cm⁻¹) .
- Data Interpretation : Correlate HRMS and NMR data to rule out isomeric byproducts. For example, distinguish between regioisomers using NOESY or COSY spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
